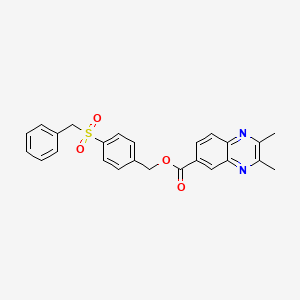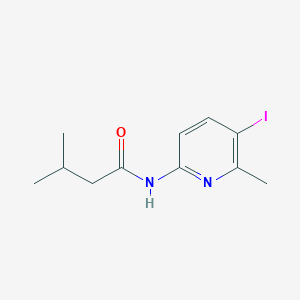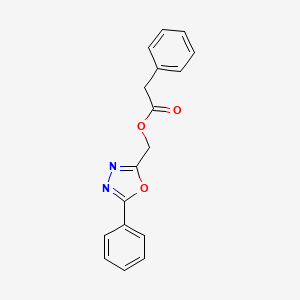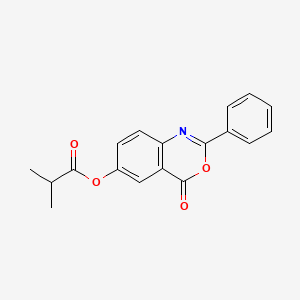![molecular formula C18H16N2O5 B4404294 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404294.png)
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate
Descripción general
Descripción
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate, also known as DPh-Oxadiazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for the development of novel therapeutics. In biochemistry, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele has been used as a fluorescent probe for the detection of reactive oxygen species and metal ions. In materials science, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele has been incorporated into organic light-emitting diodes and organic field-effect transistors, demonstrating its potential for use in optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele is complex and varies depending on its specific application. In medicinal chemistry, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer progression. In biochemistry, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele acts as a quencher of reactive oxygen species and metal ions, leading to a decrease in fluorescence intensity. In materials science, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele acts as a charge transport material, facilitating the movement of electrons through the device.
Biochemical and Physiological Effects:
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele can inhibit the growth of various cancer cell lines, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele also has some limitations, such as its relatively high cost and limited availability. Additionally, the mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele can be complex and difficult to study, requiring advanced analytical techniques and expertise.
Direcciones Futuras
There are several future directions for research involving 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele. In medicinal chemistry, further studies are needed to elucidate the specific targets and signaling pathways involved in the compound's anti-inflammatory, antimicrobial, and anticancer effects. In biochemistry, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele can be further optimized as a fluorescent probe for the detection of specific metal ions and reactive oxygen species. In materials science, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele can be incorporated into more advanced optoelectronic devices, such as organic solar cells and organic light-emitting diodes. Overall, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetatele has great potential for further scientific research and development.
Propiedades
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-11(21)24-14-7-5-4-6-13(14)18-19-17(20-25-18)12-8-9-15(22-2)16(10-12)23-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKHENQLGUETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404220.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4404225.png)

![5-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4404245.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4404255.png)
![N-(4-{5-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)cyclopropanecarboxamide](/img/structure/B4404276.png)
![1-methyl-4-[4-(phenylthio)butyl]piperazine hydrochloride](/img/structure/B4404277.png)

![1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4404302.png)
![methyl 7-(2-furyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4404307.png)
![3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)

